2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid, also known as ABE-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABE-1 belongs to the family of thiazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various cellular pathways. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and induce apoptosis. This compound has also been found to improve glucose metabolism and reduce insulin resistance, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, making it more accessible for research purposes.
Scientific Research Applications
2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and arthritis.
properties
IUPAC Name |
2-[2-[[2-(prop-2-enylamino)benzoyl]amino]ethyl]-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-8-17-12-6-4-3-5-11(12)15(20)18-9-7-14-19-13(10-23-14)16(21)22/h2-6,10,17H,1,7-9H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTRFOWULUEWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NCCC2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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